Computed Lipophilicity (XLogP3) Differentiates 5-(4-Methoxyphenyl)-N,4-dimethylpyrimidin-2-amine from Des-Aryl and Des-Methoxy Scaffold Congeners
The target compound exhibits a computed XLogP3 of 2.5, which is 1.3 log units higher than the scaffold core N,4-dimethylpyrimidin-2-amine (XLogP3 = 1.2) and 0.8 log units higher than the des-methyl analog 5-(4-methoxyphenyl)pyrimidin-2-amine (XLogP3 = 1.7) [1]. This differential lipophilicity directly impacts membrane permeability, solubility, and off-target binding, dictating its suitability for CNS-penetrant versus peripheral target programs relative to less lipophilic analogs.
| Evidence Dimension | Computed XLogP3 (LogP) |
|---|---|
| Target Compound Data | 2.5 (XLogP3) |
| Comparator Or Baseline | N,4-dimethylpyrimidin-2-amine: 1.2; 5-(4-methoxyphenyl)pyrimidin-2-amine: 1.7 |
| Quantified Difference | ΔXLogP3 = +1.3 vs. N,4-dimethyl analog; ΔXLogP3 = +0.8 vs. des-methyl 5-(4-methoxyphenyl) analog |
| Conditions | XLogP3 algorithm v3.0; computed by PubChem 2.2 (release 2025.09.15) [1] |
Why This Matters
A ΔXLogP3 of >1.0 can shift a compound from optimal CNS drug space to peripheral-only profiles, making this compound uniquely positioned for programs requiring intermediate lipophilicity.
- [1] PubChem. (2025). Computed XLogP3 values — 5-(4-methoxyphenyl)-N,4-dimethylpyrimidin-2-amine (CID 63550144), N,4-dimethylpyrimidin-2-amine (CID 135547398), 5-(4-methoxyphenyl)pyrimidin-2-amine (CID 305825). View Source
